2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 2-chloro-5-nitrobenzoate
Description
The compound "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 2-chloro-5-nitrobenzoate" is a synthetic organic molecule featuring a tetrahydroquinoline scaffold fused with a substituted benzoate ester. Its structure includes:
- Tetrahydroquinoline core: A partially hydrogenated quinoline derivative with methyl substituents at positions 2, 2, and 2.
- Benzoate ester moiety: A 2-chloro-5-nitro-substituted benzoic acid esterified to the tetrahydroquinoline’s hydroxyl group.
This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nitro and chloro groups, which may influence reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-11-10-19(2,3)21-17-7-5-13(9-14(11)17)26-18(23)15-8-12(22(24)25)4-6-16(15)20/h4-9,11,21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCBYIFIFQBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 2-chloro-5-nitrobenzoate typically involves multiple steps. One common approach is to start with the preparation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which can be synthesized through the condensation of aniline derivatives with ketones under acidic conditions . The resulting tetrahydroquinoline is then subjected to further functionalization to introduce the benzoate moiety. This can be achieved through esterification reactions using appropriate benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted quinoline compounds .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 2-chloro-5-nitrobenzoate exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against certain strains of bacteria and fungi.
- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. Studies have focused on its potential as an enzyme inhibitor in therapeutic contexts.
Case Studies
Several case studies highlight the applications of this compound in scientific research:
-
Study on Antibacterial Activity :
- A study evaluated the antibacterial properties of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
-
Cytotoxicity Assessment :
- Research was conducted to assess the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability.
-
Enzyme Interaction Studies :
- Investigations into the compound’s interaction with acetylcholinesterase revealed competitive inhibition characteristics, suggesting potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects in Related Nitroaromatics
Key Observations:
Nitro Group Impact: The 5-nitro substituent in the target compound likely enhances electrophilic reactivity and UV absorption, similar to 5-Nitrovanillin . However, its steric and electronic effects may differ due to the tetrahydroquinoline scaffold.
Chloro vs. Methyl Substituents : Compared to "Benzenamine, 2-methyl-5-nitro-," the 2-chloro group in the target compound may increase polarity and alter metabolic stability, as chloro substituents are less prone to oxidation than methyl groups.
Limitations of Available Evidence
The evidence provided lacks specific data on the target compound’s synthesis, experimental properties (e.g., melting point, solubility), or direct comparisons with structural analogs. For example:
- No CAS number or spectral data are listed for the compound in the reference table .
- No peer-reviewed studies or patents are cited to validate its applications or stability.
Recommendations for Further Research
To address knowledge gaps, the following steps are advised:
Synthetic Characterization : Confirm the compound’s structure via NMR and mass spectrometry.
Thermal/Photostability Studies : Evaluate degradation kinetics under varying conditions.
Biological Activity
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 2-chloro-5-nitrobenzoate is a complex organic compound with potential biological activities. The compound features a tetrahydroquinoline core and a chloro-nitrobenzoate moiety, which may contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The chemical structure of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 2-chloro-5-nitrobenzoate can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 2-chloro-5-nitrobenzoate |
| Molecular Formula | C17H18ClN3O3 |
| Molecular Weight | 351.79 g/mol |
| CAS Number | Not specified in sources |
Biological Activity
Research indicates that compounds with similar structures to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 2-chloro-5-nitrobenzoate exhibit various biological activities. These include:
- Antimicrobial Activity : Compounds structurally related to tetrahydroquinolines have shown promising antimicrobial properties against various pathogens.
- Antitumor Effects : Some studies suggest that derivatives of tetrahydroquinoline can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells. For instance, studies on similar compounds have demonstrated their ability to downregulate key oncogenes and upregulate tumor suppressor genes .
- Neuroprotective Effects : Tetrahydroquinoline derivatives have been investigated for their neuroprotective potential in models of neurodegenerative diseases. They may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism and proliferation.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways involved in cell survival and apoptosis.
Case Studies
Recent case studies highlight the potential therapeutic applications of tetrahydroquinoline derivatives:
- Antitumor Study : A study demonstrated that a related tetrahydroquinoline compound exhibited significant cytotoxicity against various cancer cell lines through the induction of apoptosis and cell cycle arrest .
- Neuroprotective Study : Another research project focused on the neuroprotective effects of tetrahydroquinoline derivatives in animal models of Alzheimer's disease showed reduced AChE activity and improved cognitive function .
Q & A
Q. What are the critical steps for synthesizing 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl 2-chloro-5-nitrobenzoate with high purity?
- Methodological Answer : The synthesis involves multi-step routes, including:
Functionalization of the tetrahydroquinoline core : Alkylation or acetylation at the 1-position to introduce substituents (e.g., acetyl groups) .
Coupling reactions : Use of amide or ester bond formation between the tetrahydroquinoline derivative and nitrobenzoyl chloride intermediates under anhydrous conditions .
Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization to isolate the final product. Monitor purity via HPLC (>95% purity threshold) .
- Key Considerations :
- Control reaction temperatures (e.g., 0–5°C for nitro group stabilization).
- Use catalysts like DMAP for esterification efficiency .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Resolve substituent positions (e.g., methyl groups on tetrahydroquinoline and nitrobenzoate moieties) .
- 2D NMR (COSY, HSQC) : Confirm spatial proximity of protons and carbons, particularly for overlapping signals in the aromatic region .
- HPLC-MS : Validate molecular weight (e.g., [M+H]⁺ ion) and detect trace impurities .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester bonds) .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data between synthetic batches?
- Methodological Answer :
-
Cross-Validation : Compare data with computational models (e.g., PubChem’s InChI-derived structural descriptors) to identify discrepancies in substituent orientation .
-
Byproduct Analysis : Use LC-MS to detect side products (e.g., dechlorinated or over-nitrated derivatives) and adjust reaction stoichiometry .
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Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation .
- Case Study :
Inconsistent ¹³C NMR signals for the nitrobenzoate carbonyl group may arise from solvent polarity effects. Re-run spectra in deuterated DMSO versus CDCl₃ to assess solvent-induced shifts .
- Case Study :
Q. What strategies mitigate byproduct formation during the esterification step?
- Methodological Answer :
-
Reagent Selection : Use 2-chloro-5-nitrobenzoyl chloride in excess (1.5 equiv.) to drive esterification to completion, minimizing unreacted tetrahydroquinoline intermediates .
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Catalytic Optimization : Add 4-dimethylaminopyridine (DMAP) at 0.5 mol% to enhance reaction rate and selectivity .
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Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent nitro group decomposition .
- Data Table : Reaction Yield vs. Conditions
| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| None | 25 | 45 | 82 |
| DMAP | 0 | 78 | 96 |
| DMAP | 25 | 65 | 89 |
| Source: Adapted from multi-step synthesis protocols |
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
-
Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., microbial enzymes or cancer-related kinases) .
-
QSAR Modeling : Correlate substituent electronegativity (e.g., nitro and chloro groups) with bioactivity using regression analysis .
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ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for membrane permeability) .
- Example :
The nitro group’s electron-withdrawing effect may enhance binding to bacterial dihydrofolate reductase, suggesting potential antimicrobial activity .
- Example :
Contradiction Analysis
Q. Why do reported yields vary across synthetic protocols for similar compounds?
- Methodological Answer :
-
Reagent Purity : Impurities in starting materials (e.g., tetrahydroquinoline derivatives) reduce effective molar ratios .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may hydrolyze acyl chlorides if traces of water persist .
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Workup Differences : Acidic vs. neutral aqueous washes during extraction can alter product stability .
Research Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
-
Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
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Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
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Enzyme Inhibition : Spectrophotometric assays targeting dihydrofolate reductase or topoisomerase II .
- Data Interpretation :
Compare dose-response curves with positive controls (e.g., ciprofloxacin for antimicrobial assays) to validate potency .
- Data Interpretation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
